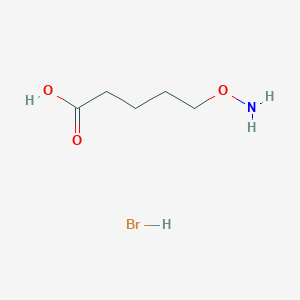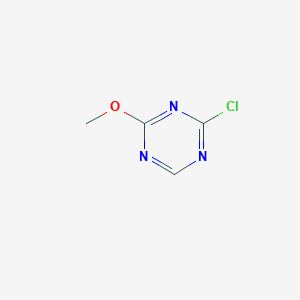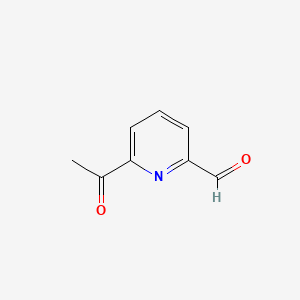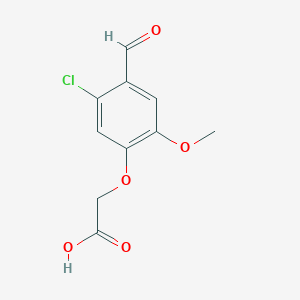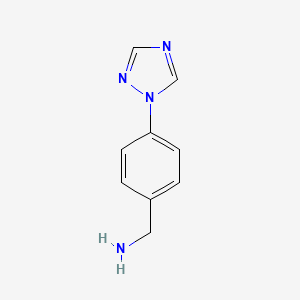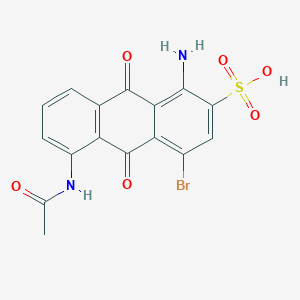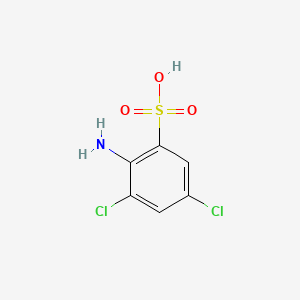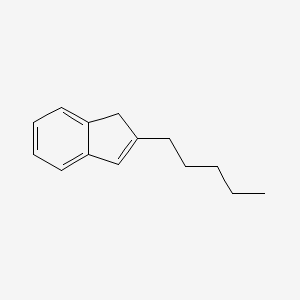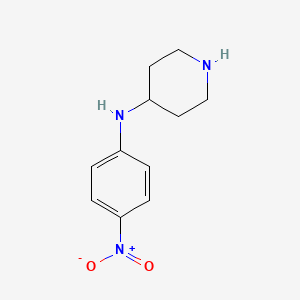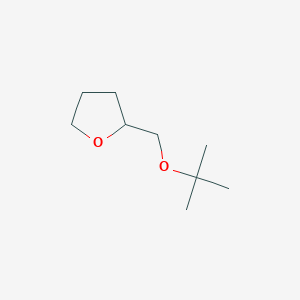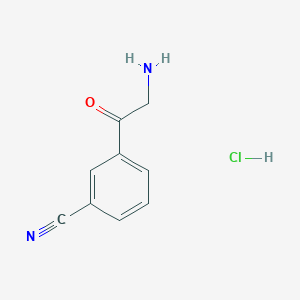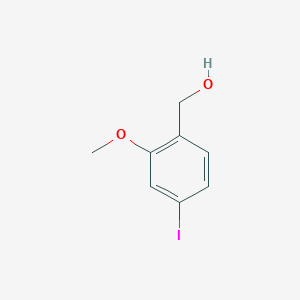![molecular formula C13H9ClO2 B1612777 3-Chloro-[1,1'-biphenyl]-4-carboxylic acid CAS No. 5728-40-5](/img/structure/B1612777.png)
3-Chloro-[1,1'-biphenyl]-4-carboxylic acid
概要
説明
3-Chloro-[1,1’-biphenyl]-4-carboxylic acid is a chemical compound with the IUPAC name (3’-chloro [1,1’-biphenyl]-4-yl)acetic acid . It is a derivative of biphenyl, which consists of two connected phenyl rings .
Molecular Structure Analysis
The molecular structure of 3-Chloro-[1,1’-biphenyl]-4-carboxylic acid consists of a biphenyl core with a chlorine atom attached to one of the phenyl rings and a carboxylic acid group attached to the other . The exact molecular formula was not found in the searched resources.
Chemical Reactions Analysis
The chemical reactions involving 3-Chloro-[1,1’-biphenyl]-4-carboxylic acid could potentially include electrophilic aromatic substitution reactions such as Friedel-Crafts alkylation or acylation . In these reactions, the aromatic ring of the compound could act as a nucleophile, attacking an electrophilic carbocation .
科学的研究の応用
Electrochemical Reactions
3-Chloro-[1,1'-biphenyl]-4-carboxylic acid is involved in electrochemically induced reactions. For example, electro-induced SRN1 reactions starting from 1,4-dichlorobenzene can lead to the selective formation of compounds like 3',5'-di-tert-butyl-4-chloro-4'-hydroxy-1,1'-biphenyl, which can be further modified to obtain 3',5'-di-tert-butyl-4'-hydroxy-1,1'-biphenyl-4-carboxylic acid (Combellas et al., 1993).
Synthesis of Novel Compounds
This compound plays a role in the synthesis of various novel chemicals. For instance, it has been used in the preparation of Biphenyl 4-carboxylic acid((3- chloro 2-(substituted phenyl) - 4- oxo azetidine-1-yl) amide, synthesized by reacting with chloro acetyl chloride (Patel et al., 2009).
Optical Applications
It is involved in the synthesis of compounds with potential optical applications. For example, a study synthesized N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, where one compound exhibited significant optical nonlinearity and potential for optical limiting applications (Chandrakantha et al., 2013).
Antibacterial and Antifungal Activities
Compounds derived from 3-Chloro-[1,1'-biphenyl]-4-carboxylic acid have been studied for their antibacterial and antifungal properties. For instance, tri- and diorganotin(IV) carboxylates synthesized using this compound were screened for such activities (Ahmad et al., 2002).
Pharmacological Research
While excluding drug use and dosage information, it's noteworthy that derivatives of this compound are explored in pharmacological research. For example, novel biphenyl ester derivatives synthesized from it have been studied as tyrosinase inhibitors, with potential pharmaceutical applications (Kwong et al., 2017).
Safety And Hazards
The safety data sheet for a similar compound, 3-Chlorobenzoic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, to wash thoroughly after handling, and to use only outdoors or in a well-ventilated area .
将来の方向性
While specific future directions for research on 3-Chloro-[1,1’-biphenyl]-4-carboxylic acid were not found in the searched resources, one relevant paper suggests that similar compounds could be used in the synthesis of new pharmaceuticals . This suggests potential future research directions in drug discovery and development.
特性
IUPAC Name |
2-chloro-4-phenylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-8-10(6-7-11(12)13(15)16)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJOLCGREMQDIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90614670 | |
| Record name | 3-Chloro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90614670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-[1,1'-biphenyl]-4-carboxylic acid | |
CAS RN |
5728-40-5 | |
| Record name | 3-Chloro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90614670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

